molecular formula C24H24N8O B3237993 6-(4-benzylpiperidin-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridazine-3-carboxamide CAS No. 1396873-56-5

6-(4-benzylpiperidin-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridazine-3-carboxamide

Cat. No.: B3237993
CAS No.: 1396873-56-5
M. Wt: 440.5
InChI Key: QWHLTAWOKSNRAO-UHFFFAOYSA-N
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Description

6-(4-benzylpiperidin-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a tetrazole ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperidin-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted amine and an appropriate electrophile.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.

    Synthesis of the Tetrazole Ring: The tetrazole ring can be formed through a [2+3] cycloaddition reaction between an azide and a nitrile.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a condensation reaction involving hydrazine and a suitable dicarbonyl compound.

    Coupling Reactions: The final coupling of the piperidine, tetrazole, and pyridazine rings can be achieved through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(4-benzylpiperidin-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce or replace substituents on the aromatic rings.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

    Substitution: Halogenated reagents, bases, and polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, bases, and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyls, or aryls.

Scientific Research Applications

6-(4-benzylpiperidin-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridazine-3-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: Studies focus on its pharmacokinetics, pharmacodynamics, and potential therapeutic effects in various disease models.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: It is used as a tool compound to study biological pathways and molecular interactions, providing insights into cellular processes and disease mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(4-benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine: This compound shares the piperidine and benzyl groups but differs in the presence of a triazole ring instead of a tetrazole and pyridazine ring.

    1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one: This compound has a similar piperidine ring but includes imidazole and pyridinone rings.

Uniqueness

6-(4-benzylpiperidin-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridazine-3-carboxamide is unique due to its combination of piperidine, tetrazole, and pyridazine rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-[4-(tetrazol-1-yl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N8O/c33-24(26-20-6-8-21(9-7-20)32-17-25-29-30-32)22-10-11-23(28-27-22)31-14-12-19(13-15-31)16-18-4-2-1-3-5-18/h1-11,17,19H,12-16H2,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHLTAWOKSNRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4=CC=C(C=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-benzylpiperidin-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridazine-3-carboxamide
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6-(4-benzylpiperidin-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridazine-3-carboxamide
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6-(4-benzylpiperidin-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridazine-3-carboxamide
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6-(4-benzylpiperidin-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridazine-3-carboxamide
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6-(4-benzylpiperidin-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridazine-3-carboxamide
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6-(4-benzylpiperidin-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridazine-3-carboxamide

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